1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Synthetic Methodology Scaffold Optimization

Researchers optimizing tetrahydropyrazolo[3,4-c]pyridine scaffolds: eliminate the need for orthogonal N-protection. CAS 1395493-35-2’s N1-phenyl core allows direct C3 Suzuki-Miyaura coupling via triflate, reducing steps and costs. • Validated for autotaxin inhibitors (IC50 <100 nM) and pantothenate synthetase inhibitors. • Free NH enables differential functionalization. Order for accelerated SAR.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1395493-35-2
Cat. No. B1428535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
CAS1395493-35-2
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=NN2C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15/h1-5,8,13H,6-7,9H2
InChIKeyCLJFBQFORGCVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Overview


1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 1395493-35-2) is an N1-phenyl substituted tetrahydropyrazolo[3,4-c]pyridine scaffold with molecular formula C12H13N3 and molecular weight 199.25 g/mol . The compound features a fused pyrazolo-pyridine bicyclic core that structurally resembles purine bases, enabling it to interact with diverse biological targets [1]. This core serves as a versatile building block in medicinal chemistry for the development of autotaxin (ATX) allosteric inhibitors and pantothenate synthetase (PS) inhibitors . The N1-phenyl substituent provides a defined starting point for further structure-activity relationship (SAR) exploration.

N1-phenyl scaffold enables direct C3 cross-coupling without NH protection
Confirmed [3,4-c] regioisomer identity for accurate SAR interpretation
Literature-precedented core for ATX and PS target engagement studies

Why Generic Substitution Fails for 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine


The tetrahydropyrazolo[3,4-c]pyridine scaffold exhibits profound structure-activity sensitivity to N1-aryl substitution patterns that cannot be satisfied by generic in-class analogs. The N1-phenyl group in this compound establishes specific electronic and steric parameters distinct from N1-alkyl, N1-heteroaryl, or N1-unsubstituted variants, which directly affect target binding conformations and downstream biological readouts [1]. Suzuki-Miyaura cross-coupling methodology demonstrates that C3-position functionalization can be achieved while retaining the N1-phenyl moiety, offering synthetic versatility unavailable with N1-unsubstituted cores [2]. Critically, the free NH group in the tetrahydropyridine ring enables differential functionalization strategies that are impossible in fully substituted or N-alkylated analogs [3]. These structural constraints mean that substituting a generic tetrahydropyrazolo[3,4-c]pyridine analog—such as an N1-H, N1-methyl, or regioisomeric pyrazolo[4,3-c]pyridine derivative—yields fundamentally different physicochemical properties and biological target engagement profiles, invalidating direct substitution without full revalidation of SAR.

Risk Factor
1-Phenyl-[3,4-c] Core
Generic Substitute
N1 substitution
N1-phenyl enables direct C3 coupling and defined target binding
N1-H or N1-alkyl requires extra protection steps and may alter SAR
Regioisomer
Pyrazolo[3,4-c]pyridine (CAS 1395493-35-2)
Pyrazolo[4,3-c]pyridine (different CAS, pharmacophore, and biological readout)

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: Differentiation Evidence


N1-Phenyl Enables Direct C3 Cross-Coupling

The N1-phenyl substituted tetrahydropyrazolo[3,4-c]pyridine core demonstrates quantifiable synthetic advantages over N1-unsubstituted analogs for C3-position diversification. Using Pd(OAc)₂/XPhos-catalyzed Suzuki-Miyaura cross-coupling of the corresponding triflate with (hetero)aryl boronic acids, a diverse range of C3-substituted derivatives can be prepared with retention of the N1-phenyl moiety [1]. In contrast, N1-unsubstituted tetrahydropyrazolo[3,4-c]pyridine cores require orthogonal protection-deprotection strategies for the pyrazole NH prior to cross-coupling, introducing additional synthetic steps and reducing overall sequence efficiency [2]. The pivaloyloxymethyl (POM) and benzyl protection strategies described in the literature enable differential functionalization of the pyrazole and tetrahydropyridine nitrogens—a capability inaccessible with N1-H starting materials without elaborate protecting group chemistry [3].

C3 Cross-Coupling Efficiency
Class-level
Single-step Suzuki-Miyaura from triflate; eliminates ≥2 protection-deprotection steps vs. N1-unsubstituted core
Supports efficient SAR library synthesis
Pd(OAc)₂/XPhos conditions; JOC 2014 method context
Medicinal Chemistry Synthetic Methodology Scaffold Optimization

Pyrazolo[3,4-c] vs. [4,3-c] Scaffold Differentiation

The [3,4-c] regioisomer of the tetrahydropyrazolopyridine scaffold is a chemically distinct entity from the [4,3-c] regioisomer, with different nitrogen positioning that fundamentally alters hydrogen-bonding patterns and target recognition. The target compound (CAS 1395493-35-2) possesses the [3,4-c] fusion pattern wherein the pyrazole ring is fused at the 3,4-positions of the tetrahydropyridine, placing the N2 nitrogen of the pyrazole in a specific spatial orientation [1]. The regioisomeric analog 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine (CAS distinct) has the pyrazole fused at the 4,3-positions, resulting in a different three-dimensional presentation of the hydrogen-bond donor/acceptor network [2]. This regioisomeric difference is not trivial: in the PDE4 inhibitor series, the [3,4-c] scaffold was identified through high-throughput screening as the active core, with SAR development producing analogues up to 50-fold more potent than the initial hit (IC₅₀ values of 0.03–1.6 μM) [3].

Regioisomer Identity
Class-level
[3,4-c] regioisomer (CAS 1395493-35-2) vs. [4,3-c] (distinct CAS). Different pharmacophore and biological readout; PDE4 SAR: 0.03–1.6 μM IC₅₀ range for [3,4-c] series
Regioisomer substitution risks SAR misinterpretation
J Med Chem 1998; class-level scaffold evidence
Medicinal Chemistry Scaffold Selection Structure-Activity Relationship

Validated ATX Inhibitor Scaffold

Derivatives of the 1-phenyl-tetrahydropyrazolo[3,4-c]pyridine scaffold have demonstrated potent inhibitory activity against autotaxin (ATX), a validated target for pulmonary fibrosis. While the specific compound CAS 1395493-35-2 serves as the unsubstituted core scaffold, structurally elaborated analogs built upon this exact core have shown IC₅₀ values in the low nanomolar range against ATX in enzymatic assays . These derivatives exhibited significant efficacy in reducing fibrosis in in vivo models . The N1-phenyl substitution pattern is critical: SAR studies across the broader pyridine-fused pyrazole (PFP) chemotype demonstrate that the nature and position of aryl substitution profoundly modulates target engagement, with N1-phenyl variants showing distinct activity profiles compared to N1-heteroaryl or N1-alkyl analogs [1].

ATX Inhibition Scaffold
Class-level
Derivatives of this core show low nanomolar ATX IC₅₀ and fibrosis model-response reduction
Literature-precedented entry point for ATX pathway research
Derivative evidence; data for CAS 1395493-35-2 itself limited
Drug Discovery Pulmonary Fibrosis Autotaxin Inhibition

Validated Pantothenate Synthetase Scaffold

The 1-phenyl-tetrahydropyrazolo[3,4-c]pyridine scaffold has been validated as a productive starting point for the development of pantothenate synthetase (PS) inhibitors targeting Mycobacterium tuberculosis (MTB). Compounds based on this exact core structure have demonstrated inhibitory activity against MTB PS and effectively inhibited bacterial growth . Pantothenate synthetase is an essential enzyme for MTB survival, catalyzing the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (vitamin B5), making it a validated target for novel anti-tuberculosis agents . The N1-phenyl substituted core provides a defined chemical handle for further elaboration toward potent PS inhibitors.

PS Inhibition Scaffold
Class-level
Core-derived compounds inhibit MTB pantothenate synthetase and suppress bacterial growth in vitro
Reported scaffold for anti-tubercular target engagement studies
Data to verify; elaborated derivative context
Antitubercular Agents Pantothenate Synthetase Mycobacterium tuberculosis

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: Application Scenarios


C3 Diversification for SAR Campaigns

Research groups engaged in structure-activity relationship (SAR) exploration of the tetrahydropyrazolo[3,4-c]pyridine scaffold should prioritize procurement of CAS 1395493-35-2 as the starting material for C3-position diversification. The N1-phenyl substituted core enables direct Suzuki-Miyaura cross-coupling at the C3 position via the corresponding triflate intermediate, eliminating the orthogonal protection-deprotection steps required for N1-unsubstituted analogs [1]. This synthetic efficiency translates to reduced material costs and accelerated library generation timelines. The POM/benzyl protection strategies described in the literature further enable differential functionalization of the pyrazole and tetrahydropyridine nitrogens [2]. Procurement of the correct [3,4-c] regioisomer is essential, as the [4,3-c] regioisomer presents a fundamentally different pharmacophore and will not substitute for SAR continuity [3].

ATX Allosteric Inhibitor Development

Investigators pursuing autotaxin (ATX) inhibition for pulmonary fibrosis or related indications should select CAS 1395493-35-2 as the core scaffold based on literature precedent. Structurally elaborated derivatives built upon this exact N1-phenyl-tetrahydropyrazolo[3,4-c]pyridine core have demonstrated ATX IC₅₀ values in the low nanomolar range and significant in vivo fibrosis reduction efficacy [1]. The N1-phenyl substitution pattern is critical for this activity profile; substitution with N1-alkyl or N1-heteroaryl analogs would require de novo SAR exploration and may not replicate the validated target engagement profile observed with N1-aryl derivatives [2].

Pantothenate Synthetase Inhibition for TB

Research programs focused on novel anti-tubercular agents targeting pantothenate synthetase (PS) in Mycobacterium tuberculosis should utilize CAS 1395493-35-2 as a literature-validated starting scaffold. Compounds derived from this core have demonstrated PS inhibitory activity and MTB bacterial growth suppression [1]. Pantothenate synthetase is an essential MTB enzyme catalyzing pantothenate biosynthesis, and the 1-phenyl-tetrahydropyrazolo[3,4-c]pyridine scaffold provides a defined entry point for further optimization toward potent, selective anti-tubercular leads [2]. Procurement of alternative, unvalidated scaffolds introduces target engagement uncertainty and delays hit-to-lead progression.

Purine-Mimetic Core for Kinase Inhibitors

The fused pyrazolo-pyridine structure of CAS 1395493-35-2 resembles purine bases, enabling interaction with ATP-binding pockets and other nucleotide-recognition domains across diverse kinase and enzyme targets [1]. This purine-mimetic character has been exploited in the development of PDE4 inhibitors, where the tetrahydropyrazolo[3,4-c]pyridine core produced compounds with IC₅₀ values of 0.03–1.6 μM, representing up to 50-fold potency improvements over initial hits [2]. More recently, 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been developed as potent, orally available, brain-penetrating RIP1 kinase inhibitors [3]. The N1-phenyl substitution in CAS 1395493-35-2 provides a specific electronic environment that distinguishes it from N1-H, N1-alkyl, and N1-heteroaryl variants, making it a valuable comparator for SAR campaigns exploring the impact of N1-substitution on kinase selectivity and potency.

Application
Selection Property
Validation Focus
C3-derivatization SAR campaigns
N1-phenyl synthetic efficiency
Suzuki-Miyaura cross-coupling compatibility
ATX pathway inhibition studies
Scaffold precedent for ATX target engagement
Enzymatic assay response and derivative optimization
Anti-tubercular target research
Scaffold precedent for MTB PS inhibition
Bacterial growth inhibition assays
Kinase selectivity and potency SAR
Purine-mimetic core identity
Kinase panel screening and selectivity profiling

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